

1-(3-Bromopropyl)-4-methoxybenzene material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(3-Bromopropyl)-4-methoxybenzene

Cat. No.: B1602041

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An In-Depth Guide to **1-(3-Bromopropyl)-4-methoxybenzene**: A Comparative Analysis for Synthetic Applications

For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that dictates the efficiency, scalability, and success of a synthetic route. **1-(3-Bromopropyl)-4-methoxybenzene** is a widely utilized reagent for the introduction of the 3-(4-methoxyphenyl)propyl moiety, a common structural motif in various biologically active compounds and advanced materials.^[1] This guide provides a comprehensive analysis of this reagent, its safety profile, and a performance comparison against its primary chemical alternatives, supported by established principles and experimental considerations.

Part 1: Core Reagent Profile: **1-(3-Bromopropyl)-4-methoxybenzene**

1-(3-Bromopropyl)-4-methoxybenzene is a primary alkyl halide valued for its ability to participate in nucleophilic substitution reactions, most notably S_N2 reactions, to form new carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds.

Material Safety & Handling Profile

As an alkylating agent, **1-(3-Bromopropyl)-4-methoxybenzene** is classified as a hazardous chemical and requires careful handling in a controlled laboratory environment. The primary

hazards are acute oral toxicity and the potential to cause severe skin burns and eye damage.

[2] Adherence to appropriate safety protocols is mandatory.

Safety Attribute	Specification	Source(s)
GHS Pictograms	Corrosion, Exclamation Mark (GHS05, GHS07)	
Signal Word	Danger	
Hazard Statements	H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. [2]	
Precautionary Codes	P280, P301+P312, P305+P351+P338, P310	
Storage Class	8A - Combustible corrosive hazardous materials	
Personal Protective Equipment (PPE)	Faceshields, chemical-resistant gloves (e.g., Nitrile), safety goggles, chemical respirator with appropriate filter [3] (e.g., type ABEK).	

Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₃ BrO	[4]
Molecular Weight	229.11 g/mol	[2]
Appearance	Liquid	
Density	1.311 g/mL at 25 °C	
Boiling Point	104-106 °C at 0.2 mmHg	
Refractive Index	n _{20/D} 1.548	
CAS Number	57293-19-3	[4]

Part 2: A Comparative Analysis of Alternatives

The efficacy of an alkylation reaction is fundamentally governed by the leaving group's ability to depart from the electrophilic carbon center. While the bromide in the title compound is effective, other halides and sulfonate esters offer a spectrum of reactivity that can be leveraged for specific synthetic challenges. The primary alternatives share the same 3-(4-methoxyphenyl)propyl backbone but differ in their leaving group.

The Contenders: A Performance Overview

The most relevant alternatives for comparison are the iodide, tosylate, and chloride analogues. The choice among them involves a trade-off between reactivity, cost, and stability.

Reagent	Leaving Group	Relative Reactivity	Key Advantages	Key Disadvantages
1-(3-Iodopropyl)-4-methoxybenzene	Iodide (I^-)	Highest	Excellent leaving group ability for fast reactions or unreactive nucleophiles. ^[5]	Higher cost, potential light sensitivity.
3-(4-methoxyphenyl)propyl Tosylate	Tosylate (TsO^-)	High	Excellent leaving group due to high stability via resonance. ^[6]	Often requires synthesis from the corresponding alcohol; can be prone to elimination side reactions. ^[7]
1-(3-Bromopropyl)-4-methoxybenzene	Bromide (Br^-)	Moderate	Good balance of reactivity and cost; widely available. ^[6]	May require harsher conditions than iodide or tosylate analogues.
1-(3-Chloropropyl)-4-methoxybenzene	Chloride (Cl^-)	Lowest	Lowest cost.	Least reactive, often requiring high temperatures and long reaction times. ^[1]

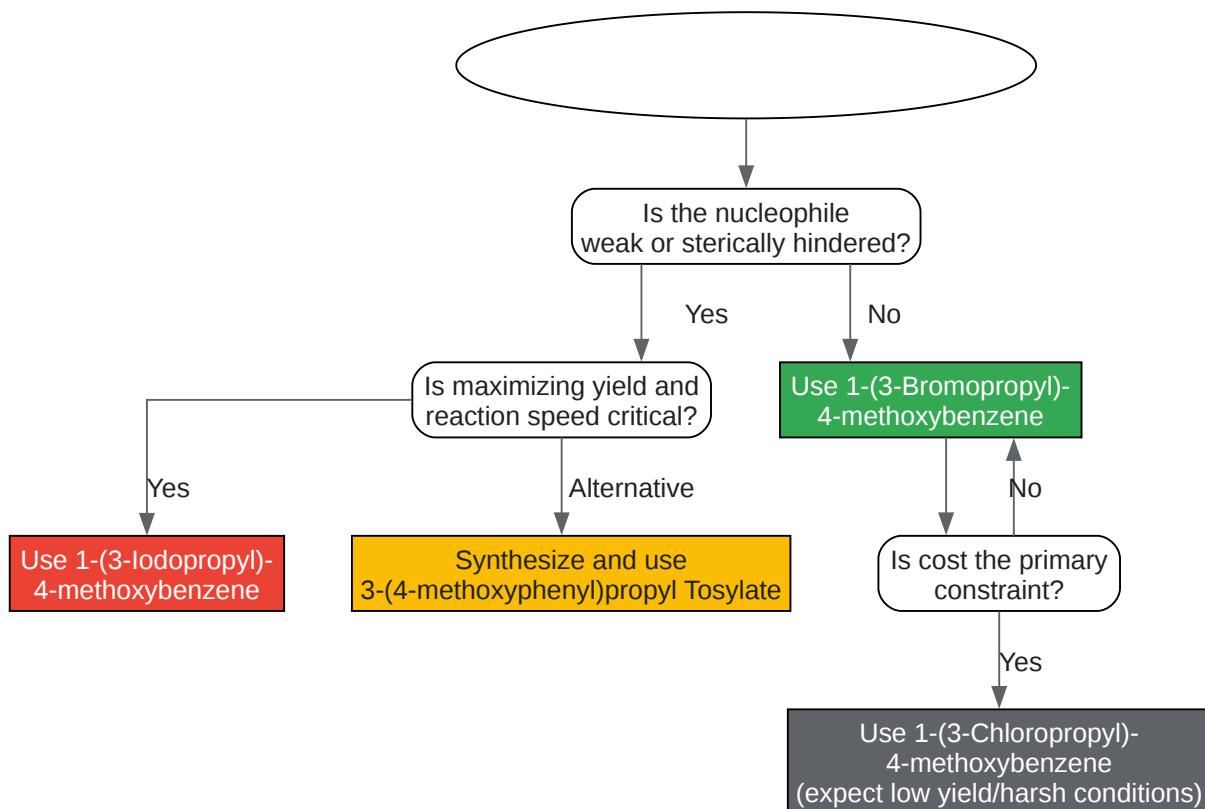
Causality of Reactivity: The observed reactivity trend ($I > OTs > Br > Cl$) is rooted in fundamental chemical principles.

- Iodide is an exceptional leaving group because it is a large, highly polarizable anion. The negative charge is distributed over a large volume, making it very stable in solution after departure.

- Tosylate (p-toluenesulfonate) is also an excellent leaving group because its negative charge is extensively delocalized across the three oxygen atoms of the sulfonate group through resonance, rendering it a very weak base and thus highly stable.[6][8]
- Bromide is a good leaving group, but less effective than iodide due to its smaller size and lower polarizability.
- Chloride is the weakest leaving group in this series as it is the least polarizable and holds its negative charge most tightly.

Decision-Making Workflow for Reagent Selection

The selection of the optimal reagent depends on the specific requirements of the synthesis, including the nucleophilicity of the substrate, desired reaction conditions, and economic factors.

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Caption: Decision flowchart for selecting an alkylating agent.

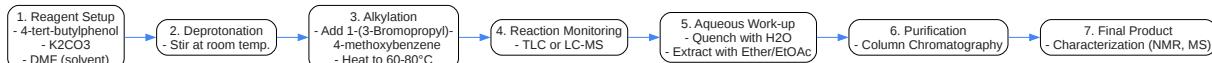
Part 3: Experimental Protocols & Methodologies

To provide a practical context, we present a general, self-validating protocol for the O-alkylation of a model phenol using **1-(3-Bromopropyl)-4-methoxybenzene**. This protocol is designed to be robust and serves as a baseline for comparison with its alternatives.

Baseline Protocol: O-Alkylation of 4-tert-Butylphenol

This experiment details the synthesis of 1-(3-(4-methoxyphenyl)propoxy)-4-(tert-butyl)benzene.

Experimental Workflow Diagram

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Sources

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- To cite this document: BenchChem. [1-(3-Bromopropyl)-4-methoxybenzene material safety data sheet (MSDS)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1602041#1-3-bromopropyl-4-methoxybenzene-material-safety-data-sheet-msds>

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